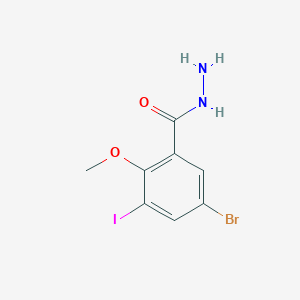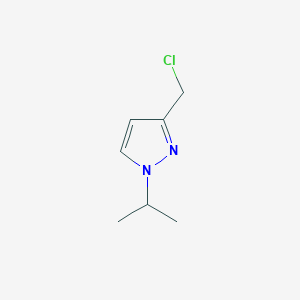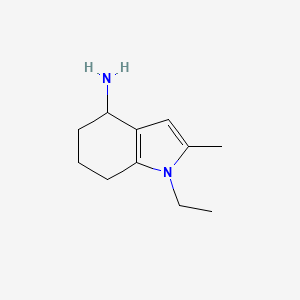
5-(3-bromophenyl)-1H-imidazole-2-carbaldehyde
Übersicht
Beschreibung
“5-(3-bromophenyl)-1H-imidazole-2-carbaldehyde” is a compound that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The “5-(3-bromophenyl)” part indicates a bromophenyl group attached to the 5th carbon of the imidazole ring. The “2-carbaldehyde” part indicates a formyl group (CHO) attached to the 2nd carbon of the imidazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the imidazole ring, with the bromophenyl and formyl groups attached at the 5th and 2nd positions, respectively. The bromine atom in the bromophenyl group is a heavy atom that could significantly influence the compound’s physical and chemical properties .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the imidazole ring, the bromophenyl group, and the formyl group. The bromine atom is a good leaving group, which could make the bromophenyl group reactive in certain conditions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the imidazole ring, the bromophenyl group, and the formyl group. The bromine atom is a heavy atom that could significantly influence the compound’s properties .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
The compound 5-(3-bromophenyl)-1H-imidazole-2-carbaldehyde has been utilized in the synthesis of new analogs with potential anticancer activity. Studies have described the synthesis of these analogs, their characterization, and evaluation of their anticancer properties through molecular docking studies, ADME (Absorption, Distribution, Metabolism, and Excretion), and toxicity prediction .
Organic Synthesis
This compound is widely used in organic synthesis due to its reactivity as an aromatic aldehyde. It serves as a building block for various synthetic pathways, contributing to the creation of complex molecules for further research and development .
Medicinal Chemistry
In medicinal chemistry, 5-(3-bromophenyl)-1H-imidazole-2-carbaldehyde is employed for the design and development of new drugs. Its structural features make it a valuable precursor in the synthesis of pharmacologically active molecules .
Biochemistry Research
The biochemical applications of this compound include studies on enzyme reactions, metabolic pathways, and chemical interactions within biological systems. Its role in biochemistry is pivotal for understanding molecular mechanisms and designing biochemical assays .
Radiosynthesis for PET Imaging
Derivatives of this compound are being developed for Positron Emission Tomography (PET) imaging. Specifically, 11C-labelled derivatives are in active development as candidates for imaging α-synuclein aggregates, which are associated with neurodegenerative diseases .
Inhibitor of Protein Oligomerization
The compound has been identified as an inhibitor of α-synuclein and prion protein oligomerization. This application is significant in the study of neurodegenerative diseases where protein aggregation plays a crucial role .
Wirkmechanismus
Target of Action
Compounds with similar structures have been found to interact with enoyl-[acyl-carrier-protein] reductase [nadh] in mycobacterium tuberculosis .
Biochemical Pathways
Similar compounds have been found to affect the fatty acid biosynthesis pathway by inhibiting the enoyl-[acyl-carrier-protein] reductase [nadh] enzyme . This could potentially lead to the disruption of bacterial cell wall synthesis, thereby exerting an antimicrobial effect.
Pharmacokinetics
Similar compounds have been found to have satisfactory absorption and distribution profiles
Result of Action
Similar compounds have demonstrated significant anticancer activity against a few cancer cell lines . The most sensitive cancer cell line to the tested compound was the CNS cancer cell line SNB-75, which showed a percent growth inhibition (PGI) of 41.25 percent .
Eigenschaften
IUPAC Name |
5-(3-bromophenyl)-1H-imidazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-8-3-1-2-7(4-8)9-5-12-10(6-14)13-9/h1-6H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPHHVPDVQOPLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CN=C(N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-bromophenyl)-1H-imidazole-2-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1373720.png)





![3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B1373734.png)
![1-{6-[(4-Isopropylphenyl)thio]pyridazin-3-yl}piperidine-4-carboxylic acid](/img/structure/B1373735.png)
![N-[(4-cyanophenyl)methanesulfonyl]-2-methyl-2-phenylpropanamide](/img/structure/B1373738.png)



